molecular formula C18H18N4O3 B12724769 1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-methyl-, 1-oxide CAS No. 102429-90-3

1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-methyl-, 1-oxide

Cat. No.: B12724769
CAS No.: 102429-90-3
M. Wt: 338.4 g/mol
InChI Key: HMFYBXAKJJONFQ-UHFFFAOYSA-N
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Description

1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-methyl-, 1-oxide is a chemical compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of methoxyphenyl groups and the N-methyl substitution contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-methyl-, 1-oxide typically involves the following steps:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions.

    N-Methylation: The N-methyl group can be added using methylating agents such as methyl iodide.

    Oxidation: The final step involves the oxidation of the triazine derivative to form the 1-oxide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-methyl-, 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxides.

    Reduction: Reduction reactions can convert the 1-oxide back to the parent triazine compound.

    Substitution: The methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-methyl-, 1-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-methyl-, 1-oxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazin-3-amine derivatives: Compounds with similar triazine cores but different substituents.

    Methoxyphenyl-substituted compounds: Molecules with methoxyphenyl groups attached to different cores.

    N-Methylated compounds: Chemicals with N-methyl groups in various positions.

Uniqueness

1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-methyl-, 1-oxide is unique due to the combination of its triazine core, methoxyphenyl groups, and N-methyl substitution. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

102429-90-3

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

5,6-bis(4-methoxyphenyl)-N-methyl-1-oxido-1,2,4-triazin-1-ium-3-amine

InChI

InChI=1S/C18H18N4O3/c1-19-18-20-16(12-4-8-14(24-2)9-5-12)17(22(23)21-18)13-6-10-15(25-3)11-7-13/h4-11H,1-3H3,(H,19,20,21)

InChI Key

HMFYBXAKJJONFQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C([N+](=N1)[O-])C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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